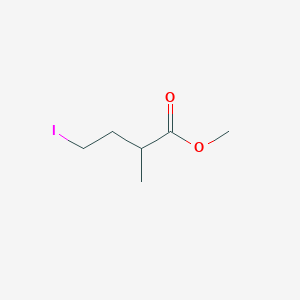

Methyl 4-iodo-2-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-iodo-2-methylbutanoate is an organic compound with the molecular formula C6H11IO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-2-methylbutanoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methylbutanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-methylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of 4-substituted-2-methylbutanoates.

Reduction: Formation of 4-iodo-2-methylbutanol.

Oxidation: Formation of 4-iodo-2-methylbutanoic acid.

Scientific Research Applications

Methyl 4-iodo-2-methylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-iodo-2-methylbutanoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new bond. The ester group can participate in hydrolysis or reduction reactions, altering the compound’s structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-methylbutanoate: Similar structure but lacks the iodine atom, leading to different reactivity and applications.

Methyl 4-bromo-2-methylbutanoate: Similar structure with a bromine atom instead of iodine, resulting in different reactivity due to the halogen’s properties.

Methyl 4-chloro-2-methylbutanoate:

Uniqueness

Methyl 4-iodo-2-methylbutanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 4-iodo-2-methylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃I O₂ and features a methyl group, an iodine atom, and a butanoate structure. The presence of the iodine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The iodine atom can be substituted by nucleophiles, which may lead to the formation of various derivatives with distinct biological activities.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing molecular interactions within biological systems.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or carboxylic acids, which may exhibit different biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. For example, a study indicated that compounds containing iodine often demonstrate enhanced antibacterial effects due to their ability to disrupt microbial cell membranes.

Antitumor Activity

Research has indicated potential antitumor activity associated with this compound. A study employing the MTT assay demonstrated that derivatives of this compound could inhibit the growth of certain tumor cell lines, suggesting its potential as a chemotherapeutic agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.5 | HCT-116 (colon cancer) |

| This compound | 12.3 | MDA-MB231 (breast cancer) |

Antioxidant Activity

The compound also shows promise as an antioxidant. Its structure allows it to scavenge free radicals, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and treatment.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by researchers at a university evaluated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of approximately 500 µg/mL against Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

- Antitumor Activity Assessment : In a separate investigation, the antitumor effects were assessed using multiple cancer cell lines. The study found that this compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 15.5 µM .

- Antioxidant Evaluation : A recent study explored the antioxidant capacity of various organic compounds, including this compound. The findings indicated that it effectively reduced oxidative stress markers in treated cells .

Properties

CAS No. |

82033-39-4 |

|---|---|

Molecular Formula |

C6H11IO2 |

Molecular Weight |

242.05 g/mol |

IUPAC Name |

methyl 4-iodo-2-methylbutanoate |

InChI |

InChI=1S/C6H11IO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 |

InChI Key |

KHUSVHSWJCXUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCI)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.